![molecular formula C129H135F5N24O12 B13393065 2-Butylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-(cyclopropylmethylimino)-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-ethylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-(3-hydroxypropylimino)-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-methoxy-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazol-4-one](/img/structure/B13393065.png)

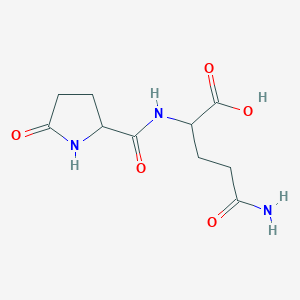

2-Butylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-(cyclopropylmethylimino)-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-ethylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-(3-hydroxypropylimino)-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-methoxy-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

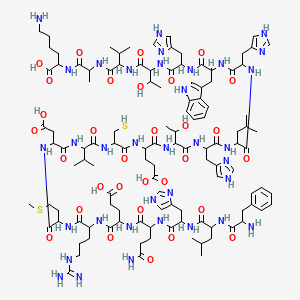

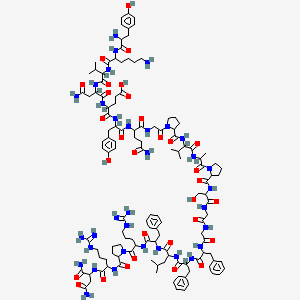

Evolocumab is a fully human monoclonal antibody used as an immunotherapy medication for the treatment of hyperlipidemia. It is marketed under the brand name Repatha. Evolocumab specifically targets and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that regulates the degradation of low-density lipoprotein (LDL) receptors. By inhibiting PCSK9, Evolocumab enhances the liver’s ability to remove LDL cholesterol from the blood, thereby reducing the risk of cardiovascular events .

Preparation Methods

Evolocumab is produced using recombinant DNA technology in Chinese hamster ovary (CHO) cells. The production process involves the following steps:

Gene Cloning: The gene encoding the Evolocumab antibody is cloned into an expression vector.

Transfection: The expression vector is introduced into CHO cells, which are then cultured to produce the antibody.

Purification: The antibody is purified from the cell culture supernatant using techniques such as protein A affinity chromatography and ion exchange chromatography.

Formulation: The purified antibody is formulated into a solution suitable for subcutaneous injection

Chemical Reactions Analysis

Evolocumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its interactions are primarily biological. The key interaction is the binding of Evolocumab to PCSK9, which prevents PCSK9 from binding to LDL receptors. This interaction is highly specific and does not involve common chemical reagents or conditions .

Scientific Research Applications

Evolocumab has several scientific research applications, particularly in the fields of medicine and biology:

Cardiovascular Disease: Evolocumab is used to reduce LDL cholesterol levels in patients with hyperlipidemia, thereby lowering the risk of myocardial infarction, stroke, and other cardiovascular events

Genetic Disorders: It is used in the treatment of familial hypercholesterolemia, a genetic disorder characterized by high cholesterol levels.

Clinical Trials: Evolocumab is being studied in various clinical trials to evaluate its efficacy and safety in different patient populations, including those with acute coronary syndrome and multivessel coronary artery disease

Mechanism of Action

Evolocumab exerts its effects by binding to PCSK9 and inhibiting its interaction with LDL receptors on the surface of liver cells. Normally, PCSK9 binds to LDL receptors and promotes their degradation, reducing the liver’s ability to remove LDL cholesterol from the blood. By inhibiting PCSK9, Evolocumab increases the number of LDL receptors available to clear LDL cholesterol, thereby lowering blood cholesterol levels .

Comparison with Similar Compounds

Evolocumab is part of a class of drugs known as PCSK9 inhibitors. Other similar compounds include:

Alirocumab: Another monoclonal antibody that inhibits PCSK9, marketed under the brand name Praluent. .

Inclisiran: A small interfering RNA (siRNA) that targets PCSK9 production in the liver, leading to reduced LDL cholesterol levels.

Evolocumab is unique in its specific binding to PCSK9 and its ability to significantly reduce LDL cholesterol levels in a wide range of patient populations. Its fully human monoclonal antibody structure also minimizes the risk of immunogenicity compared to other biologics .

Properties

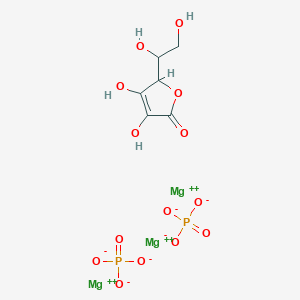

Molecular Formula |

C129H135F5N24O12 |

|---|---|

Molecular Weight |

2308.6 g/mol |

IUPAC Name |

2-butylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-(cyclopropylmethylimino)-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-ethylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-(3-hydroxypropylimino)-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-methoxy-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazol-4-one |

InChI |

InChI=1S/C27H28FN5O2.C27H30FN5O2.C26H28FN5O3.C25H26FN5O2.C24H23FN4O3/c1-17-15-32(16-30-17)24-11-6-20(13-25(24)35-3)12-23-26(34)33(27(31-23)29-14-19-4-5-19)18(2)21-7-9-22(28)10-8-21;1-5-6-13-29-27-31-23(26(34)33(27)19(3)21-8-10-22(28)11-9-21)14-20-7-12-24(25(15-20)35-4)32-16-18(2)30-17-32;1-17-15-31(16-29-17)23-10-5-19(14-24(23)35-3)13-22-25(34)32(26(30-22)28-11-4-12-33)18(2)20-6-8-21(27)9-7-20;1-5-27-25-29-21(24(32)31(25)17(3)19-7-9-20(26)10-8-19)12-18-6-11-22(23(13-18)33-4)30-14-16(2)28-15-30;1-15-13-28(14-26-15)21-10-5-17(12-22(21)31-3)11-20-23(30)29(24(27-20)32-4)16(2)18-6-8-19(25)9-7-18/h6-13,15-16,18-19H,4-5,14H2,1-3H3,(H,29,31);7-12,14-17,19H,5-6,13H2,1-4H3,(H,29,31);5-10,13-16,18,33H,4,11-12H2,1-3H3,(H,28,30);6-15,17H,5H2,1-4H3,(H,27,29);5-14,16H,1-4H3 |

InChI Key |

PUHBRGRYFZDQIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=C1NC(=CC2=CC(=C(C=C2)N3C=C(N=C3)C)OC)C(=O)N1C(C)C4=CC=C(C=C4)F.CCN=C1NC(=CC2=CC(=C(C=C2)N3C=C(N=C3)C)OC)C(=O)N1C(C)C4=CC=C(C=C4)F.CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3C(=O)N(C(=NCCCO)N3)C(C)C4=CC=C(C=C4)F)OC.CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3C(=O)N(C(=NCC4CC4)N3)C(C)C5=CC=C(C=C5)F)OC.CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3C(=O)N(C(=N3)OC)C(C)C4=CC=C(C=C4)F)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B13392996.png)

![4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B13393008.png)

![acetic acid;(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide](/img/structure/B13393021.png)

![3-[(2E)-2-Butylidenehydrazino]propanenitrile](/img/structure/B13393033.png)

![ditert-butyl-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]phosphane](/img/structure/B13393045.png)

![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B13393070.png)

![9baFluoroa1,10adihydroxya1a(2ahydroxyacetyl)a9a,11aadimethyla1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aHacyclopenta[a]phenanthrena7aone](/img/structure/B13393076.png)